molecular formula C10H13ClN4O2 B1278092 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 882770-44-7

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1278092
M. Wt: 256.69 g/mol
InChI Key: SZCQFEBGDRVOAE-UHFFFAOYSA-N
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Description

The compound 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related pyrimidine derivatives. For instance, the synthesis of related compounds involves reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, which could be analogous to the synthesis of the compound . The second paper discusses the formation of cocrystals with a pyrimidine derivative, which suggests that the compound of interest may also form cocrystals with carboxylic acids, potentially affecting its physical properties and reactivity .

Synthesis Analysis

The synthesis of pyrimidine derivatives, as mentioned in the first paper, involves a sequence of reactions starting with 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. This precursor reacts with amines and methyl glycinate to form the corresponding acid amides . Although the exact synthesis route for 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is not provided, it is likely that a similar strategy could be employed, with appropriate modifications to introduce the piperidine moiety and the specific substitution pattern on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which can act as proton-accepting sites. In the second paper, the pyrimidine derivative forms cocrystals with carboxylic acids, where the carboxyl group interacts with the nitrogen atoms of the pyrimidine ring through hydrogen bonding . This suggests that the compound of interest may also exhibit specific hydrogen bonding patterns due to the presence of amino and carboxylic acid functional groups, which could be crucial for its molecular recognition and binding properties.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the ring. The first paper indicates that the synthesized pyrimidine derivatives possess fungicidal properties , which implies that the compound may also exhibit biological activity. The ability to form cocrystals, as discussed in the second paper, suggests that the compound may participate in solid-state reactions involving hydrogen bonding and halogen bonding, which could be exploited in the design of pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of amino and chloro substituents, as in the compound of interest, can affect properties such as solubility, melting point, and stability. The formation of cocrystals, as seen in the second paper, can alter these properties by changing the crystal packing and intermolecular interactions . Additionally, the fungicidal properties of related compounds suggest that the compound may have specific interactions with biological targets, which could be relevant for its potential applications .

Scientific Research Applications

Aurora Kinase Inhibition

Research has highlighted the potential of compounds structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid in inhibiting Aurora kinase, which could be beneficial for cancer treatment. This aligns with the broader trend of targeting specific kinases in oncology research (ロバート ヘンリー, ジェームズ, 2006).

Antibacterial Activity

Compounds related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been synthesized and demonstrated notable antibacterial activities. This includes various pyrimidine imines and thiazolidinones, showcasing the potential of such compounds in developing new antibacterial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Stable Betainic Pyrimidinaminides Synthesis

Research into the synthesis and characterization of stable betainic pyrimidinaminides, which are structurally related to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, has been conducted. This contributes to the understanding of pyrimidine chemistry and its potential applications in various fields, including pharmaceuticals (A. Schmidt, 2002).

Synthesis of Pyridine Derivatives

Studies on the synthesis of new pyridine derivatives, which are structurally related to the compound , indicate its potential use in creating novel compounds with potential biological activities. This research is vital in the exploration of new therapeutic agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Synthesis of Novel Pyrimidine Compounds

There have been developments in the synthesis of novel pyrimidine compounds, similar to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. These compounds offer potential in various scientific applications, including their use as intermediates in the synthesis of complex molecules (E. Paronikyan, S. Dashyan, N. S. Minasyan, G. M. Stepanyan, 2016).

Deoxycytidine Kinase Inhibitors

Compounds similar to 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid have been used as key intermediates in the preparation of deoxycytidine kinase inhibitors, which have potential therapeutic applications, especially in cancer treatment (Haiming Zhang, Jie Yan, Ramanaiah C. Kanamarlapudi, Wenxue Wu, P. Keyes, 2009).

Safety And Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable and harmful if swallowed . They are also toxic in contact with skin or if inhaled, and they cause severe skin burns and eye damage . They are also harmful to aquatic life .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQFEBGDRVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428062
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

CAS RN

882770-44-7
Record name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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